molecular formula C2H6O2 B086051 (1,1,2,2-2H4)Ethane-1,2-(2H2)diol CAS No. 15054-86-1

(1,1,2,2-2H4)Ethane-1,2-(2H2)diol

Cat. No. B086051
CAS RN: 15054-86-1
M. Wt: 68.1 g/mol
InChI Key: LYCAIKOWRPUZTN-UFSLNRCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Ethane-1,2-diol exhibits a gauche conformation with intramolecular hydrogen bonds between the hydroxyl groups. This structure is prevalent in both pure and mixed states with water or other glycols. Research using NMR spectrum analysis indicates the significant presence of a trans rotamer in ethane-1,2-diol.


Chemical Reactions Analysis

The kinetics of ethane-1,2-diol’s oxidation by acid permanganate have been thoroughly studied, revealing insights into the reaction order and absence of a primary kinetic isotope effect. Ethane-1,2-diol has been used in studies exploring gold on carbon as a catalyst for selective oxidation of diols, demonstrating high selectivity and resistance to deactivation under certain conditions.


Physical And Chemical Properties Analysis

The molecular weight of “(1,1,2,2-2H4)Ethane-1,2-(2H2)diol” is 68.10 g/mol . It has a topological polar surface area of 40.5 Ų and a complexity of 6 .

Scientific Research Applications

Nuclear Magnetic Resonance (NMR) Solvent

Ethylene glycol-d6 is primarily used as an NMR solvent due to its deuterated nature. In NMR spectroscopy, non-deuterated solvents can produce a background signal that interferes with the analysis. Ethylene glycol-d6, having deuterium atoms instead of hydrogen, does not produce such interference, making it ideal for obtaining clear and accurate NMR spectra .

Synthesis of Deuterated Compounds

This compound serves as a starting material for the synthesis of other deuterated chemicals, such as oxiran-d4. Deuterated compounds are crucial in various chemical studies, including reaction mechanism investigations and isotopic labeling experiments .

Photoelectrochemical Studies

In the field of photoelectrochemistry, ethylene glycol-d6 can be used to study the photocurrent generation and photooxidation processes. Its stable molecular structure under light irradiation makes it a suitable candidate for such applications .

Metabolic Research

Ethylene glycol-d6’s isotopic labeling allows researchers to trace metabolic pathways safely in vivo. It helps in understanding the biochemical processes and the fate of molecules within living organisms .

Environmental Analysis

As an isotopically labeled compound, ethylene glycol-d6 can be used as a standard in environmental pollutant analysis. It aids in the accurate detection and quantification of pollutants in various environmental samples .

Clinical Diagnostics

In the medical field, isotopes like those in ethylene glycol-d6 are used for imaging and diagnosis. They play a role in newborn screening and other diagnostic applications where stable isotopes are required .

Chemical Education

Ethylene glycol-d6 can be used in educational settings to demonstrate the principles of isotopic labeling and its importance in research. It provides a tangible example for students learning about the applications of isotopes in chemistry .

Safety and Hazards

“(1,1,2,2-2H4)Ethane-1,2-(2H2)diol” is harmful and produces poisonous oxalic acid when ingested . It is also flammable .

properties

IUPAC Name

1,1,2,2-tetradeuterio-1,2-dideuteriooxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCAIKOWRPUZTN-UFSLNRCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O[2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00164570
Record name (1,1,2,2-2H4)Ethane-1,2-(2H2)diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

68.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15054-86-1
Record name 1,2-Ethane-1,1,2,2-d4-diol-d2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15054-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1,2,2-2H4)Ethane-1,2-(2H2)diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015054861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1,2,2-2H4)Ethane-1,2-(2H2)diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1,2,2-2H4]ethane-1,2-[2H2]diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.551
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,1,2,2-2H4)Ethane-1,2-(2H2)diol
Reactant of Route 2
(1,1,2,2-2H4)Ethane-1,2-(2H2)diol
Reactant of Route 3
(1,1,2,2-2H4)Ethane-1,2-(2H2)diol
Reactant of Route 4
(1,1,2,2-2H4)Ethane-1,2-(2H2)diol
Reactant of Route 5
(1,1,2,2-2H4)Ethane-1,2-(2H2)diol
Reactant of Route 6
(1,1,2,2-2H4)Ethane-1,2-(2H2)diol

Q & A

Q1: What is the significance of Ethylene glycol-d6 in chemical synthesis?

A1: Ethylene glycol-d6 serves as a valuable building block in synthesizing deuterated compounds. Specifically, it plays a crucial role in producing diethanolamine-d8, a precursor for creating deuterium-labeled spiromustine, a potential antitumor agent. [] This deuterated form of spiromustine is essential as an internal standard for mass spectrometry analysis, enabling accurate quantification of the drug in biological samples. []

Q2: How is Ethylene glycol-d6 synthesized?

A2: While the provided abstracts don't detail the complete synthesis of Ethylene glycol-d6, one abstract mentions a "two-step synthesis... via isotope exchange of glycolic acid." [] This suggests a method where glycolic acid is subjected to conditions that promote deuterium exchange at specific positions, ultimately yielding Ethylene glycol-d6.

Q3: Why is deuterium labeling important in pharmaceutical research?

A3: Incorporating deuterium into drug molecules like spiromustine offers several advantages. Primarily, it creates an isotopically labeled version that can be distinguished from the non-labeled drug during mass spectrometry analysis. This allows for sensitive and accurate quantification of the drug in complex biological matrices. [] Additionally, deuterium labeling can sometimes alter the metabolic pathway of a drug, potentially leading to improved pharmacokinetic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.